molecular formula C16H13N3O B4106836 9-ethoxy-6H-indolo[3,2-b]quinoxaline

9-ethoxy-6H-indolo[3,2-b]quinoxaline

Cat. No.: B4106836
M. Wt: 263.29 g/mol
InChI Key: UIPSZWQYKIDINB-UHFFFAOYSA-N
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Description

9-Ethoxy-6-methyl-6H-indolo[3,2-b]quinoxaline (IUPAC name: 9-ethoxy-6-methylindolo[3,2-b]quinoxaline) is a heterocyclic compound with a fused indole-quinoxaline core. Its molecular formula is C₁₇H₁₅N₃O, and it has a molecular weight of 277.32 g/mol . The compound exhibits a planar structure due to π-conjugation across the indole and quinoxaline moieties, enabling DNA intercalation and interactions with biological targets. Key features include:

  • Substituents: Ethoxy (-OCH₂CH₃) at position 9 and methyl (-CH₃) at position 4.
  • Biological Activities: Antiviral, anticancer, and antimicrobial properties .
  • Physicochemical Properties: Low aqueous solubility (<0.2 µg/mL at pH 7.4), limiting bioavailability but enhancing lipid membrane penetration .

Properties

IUPAC Name

9-ethoxy-6H-indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c1-2-20-10-7-8-12-11(9-10)15-16(18-12)19-14-6-4-3-5-13(14)17-15/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPSZWQYKIDINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC3=NC4=CC=CC=C4N=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

9-ethoxy-6H-indolo[3,2-b]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The biological and chemical profiles of indoloquinoxalines are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name (IUPAC) Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activities Notable Properties
9-Ethoxy-6-methyl-6H-indolo[3,2-b]quinoxaline 9-ethoxy, 6-methyl C₁₇H₁₅N₃O 277.32 Antiviral, anticancer, antimicrobial Low solubility; DNA intercalation
6-Ethyl-9-methoxy-6H-indolo[2,3-b]quinoxaline 6-ethyl, 9-methoxy C₁₉H₁₉N₃O 305.38 Anticancer, antiviral Enhanced lipophilicity
9-Methoxy-6H-indolo[2,3-b]quinoxaline 9-methoxy C₁₆H₁₁N₃O 261.28 Anticancer (DNA targeting) Simpler structure; moderate activity
6-(2-Phenoxyethyl)-9-methyl-6H-indolo[2,3-b]quinoxaline 6-(2-phenoxyethyl), 9-methyl C₂₃H₁₉N₃O 365.42 Cytotoxicity, protein interactions High molecular weight; improved binding
6-[2-(3-Methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline 6-[2-(3-methylphenoxy)ethyl] C₂₄H₂₁N₃O₂ 383.40 Antitumor, kinase inhibition Bulky substituent; reduced solubility

Key Differences :

  • Ethoxy/methoxy groups are introduced via alkoxy substitution, while bulkier groups (e.g., phenoxyethyl) require multi-step alkylation .
  • Yields vary significantly: 74% for cyclohexyl-substituted derivatives vs. 47% for mesityl derivatives .

Physicochemical and Pharmacokinetic Profiles

Parameter 9-Ethoxy-6-methyl 6-Ethyl-9-methoxy 9-Methoxy 6-Phenoxyethyl
LogP 3.8 (estimated) 4.1 3.2 5.2
Aqueous Solubility <0.2 µg/mL Not reported <0.1 µg/mL <0.05 µg/mL
Metabolic Stability High (methyl) Moderate Low Low (bulky group)

Key Insights :

  • Ethoxy and methoxy groups improve solubility compared to hydrophobic substituents (e.g., phenoxyethyl) .
  • Methyl at position 6 enhances metabolic stability by reducing oxidative degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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9-ethoxy-6H-indolo[3,2-b]quinoxaline
Reactant of Route 2
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9-ethoxy-6H-indolo[3,2-b]quinoxaline

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